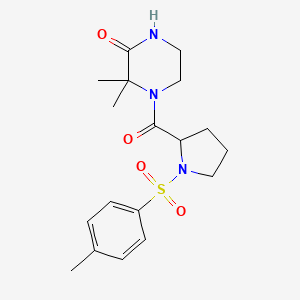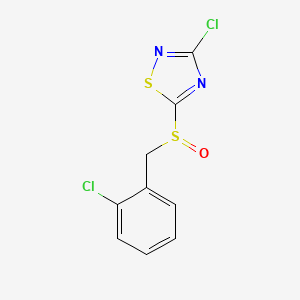![molecular formula C15H11FN4OS B2733882 6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955961-67-8](/img/structure/B2733882.png)
6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a thiazolo[3,2-a]pyrimidin-5-one ring . It is part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify the functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the functional groups present in the molecule. For example, the sulfur atom in the thiazole ring could potentially undergo nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”:
Antitumor Activity
The compound has shown significant potential in antitumor research. Its structure allows it to interact with various biological targets, inhibiting the growth of cancer cells. Studies have demonstrated its efficacy in reducing tumor size and proliferation in preclinical models .
Antibacterial Properties
Research has highlighted the compound’s antibacterial properties, making it a candidate for developing new antibiotics. Its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes has been a focal point in combating resistant bacterial strains .
Anti-inflammatory Effects
The compound exhibits strong anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
Studies have shown that the compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus. Its antiviral activity is attributed to its ability to interfere with viral entry and replication processes .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It helps in reducing oxidative stress and preventing neuronal cell death, thereby preserving cognitive function .
Antioxidant Activity
The compound’s antioxidant properties have been explored for their potential in preventing oxidative damage in cells. This is particularly relevant in the context of aging and diseases where oxidative stress plays a crucial role, such as cardiovascular diseases and diabetes .
Antidiabetic Potential
Research has indicated that the compound may have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. This makes it a potential candidate for developing new treatments for type 2 diabetes .
Antimalarial Activity
The compound has also been studied for its antimalarial properties. It has shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, making it a potential candidate for antimalarial drug development .
Zukünftige Richtungen
Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include testing its activity against various cancer cell lines or studying its interaction with various biological targets . Additionally, modifications could be made to the molecule to enhance its activity or reduce potential side effects.
Eigenschaften
IUPAC Name |
6-[2-(4-fluorophenyl)pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-10-1-3-11(4-2-10)20-13(5-6-18-20)12-9-17-15-19(14(12)21)7-8-22-15/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBKBKQJHXDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)


![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)



![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2733821.png)